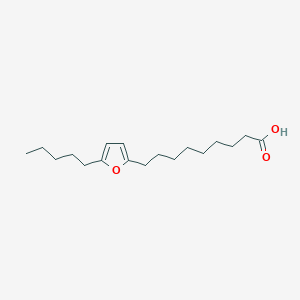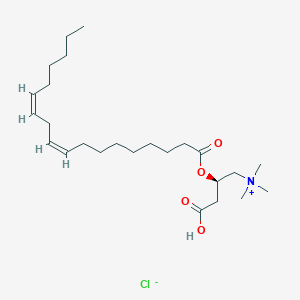
Chevalone C
Overview
Description
Chevalone C is a meroterpenoid fungal metabolite originally isolated from the fungus Eurotium chevalieri. It is known for its diverse biological activities, including antimicrobial and cytotoxic properties . The compound has a molecular formula of C28H40O5 and a molecular weight of 456.60 g/mol .
Mechanism of Action
Chevalone C is a meroterpenoid fungal metabolite that has been found to exhibit significant biological activities . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
this compound has been found to be active against M. tuberculosis H37Ra and is cytotoxic to BC1 human breast cancer cells . It also inhibits the growth of multidrug-resistant isolates of E. coli, S. aureus, and E. faecium .
Mode of Action
It is known that it exhibits a significant decrease of cell viability in hepg2, hct116, and ht29 cell lines
Biochemical Pathways
It is known that meroterpenoids, the class of compounds to which this compound belongs, are involved in a wide range of biological activities
Result of Action
this compound has been found to show antimalarial activity with an IC50 value of 25.00 μg/mL . It also has anti-proliferative activity on colon HCT116, liver HepG2, and melanoma A375 cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is influenced by the specific environmental conditions of the fungus from which it is derived
Biochemical Analysis
Biochemical Properties
Chevalone C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is yet to be fully elucidated. It has been found to be active against M. tuberculosis H37Ra .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is cytotoxic to BC1 human breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chevalone C can be synthesized through various chemical and biocatalytic methods. One approach involves the isolation and purification of the compound from fungal extracts. For example, the extract from Aspergillus oryzae can be subjected to silica-gel column chromatography and eluted using a dichloromethane: acetone gradient. Further purification can be achieved using reverse-phase preparative high-performance liquid chromatography (HPLC) with specific solvent systems .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of the fungal strain Eurotium chevalieri. The fermentation broth is then processed to extract and purify the compound using techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Chevalone C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different analogues using specific oxidizing agents .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride under controlled conditions.
Substitution: Substitution reactions may involve the use of halogenating agents to introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include various oxidized and reduced analogues of this compound, which exhibit different biological activities .
Scientific Research Applications
Chevalone C has a wide range of scientific research applications:
Comparison with Similar Compounds
- Chevalone B
- Chevalone E
- 1-Hydroxychevalone C
- 1-Acetoxythis compound
- 1,11-Dihydroxythis compound
- 11-Hydroxythis compound
Comparison: this compound is unique due to its specific structural features and biological activities. While other chevalones share similar core structures, this compound exhibits distinct antimicrobial and cytotoxic properties that make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-18-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19(30)18-15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-24(18)31-16/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIHOGDYISNRH-GPTGPEQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)


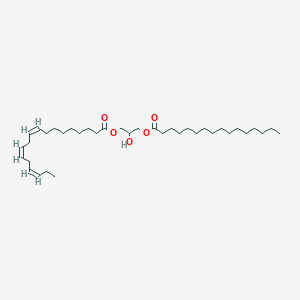
![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
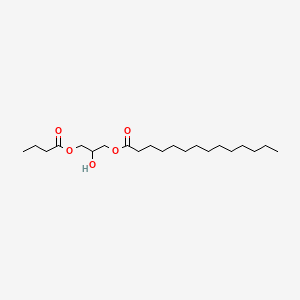
![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)
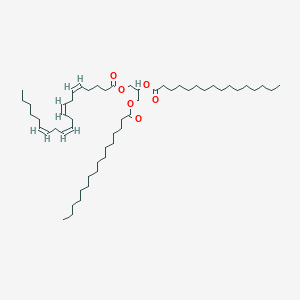
![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)
